
tert-Butyl 2-cyano-10H-phenothiazine-10-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-cyano-10H-phenothiazine-10-carboxylate: is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. Phenothiazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. The tert-butyl group and cyano group attached to the phenothiazine core enhance its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-cyano-10H-phenothiazine-10-carboxylate typically involves the following steps:
Formation of Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
tert-Butyl Ester Formation: The tert-butyl ester is formed by reacting the carboxylic acid derivative of phenothiazine with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-cyano-10H-phenothiazine-10-carboxylate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry:
Mechanofluorochromism: The compound exhibits mechanofluorochromic properties, changing fluorescence upon mechanical stimuli.
Biology and Medicine:
Drug Development: Phenothiazine derivatives are explored for their potential therapeutic applications, including antipsychotic and antimicrobial properties.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl 2-cyano-10H-phenothiazine-10-carboxylate involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Phenothiazine: The parent compound with a simpler structure.
2-Cyano-phenothiazine: Lacks the tert-butyl ester group.
tert-Butyl 10H-phenothiazine-10-carboxylate: Lacks the cyano group.
Uniqueness:
tert-Butyl 2-cyano-10H-phenothiazine-10-carboxylate: combines the properties of both the cyano and tert-butyl groups, enhancing its photophysical and chemical reactivity compared to its analogs
Properties
Molecular Formula |
C18H16N2O2S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
tert-butyl 2-cyanophenothiazine-10-carboxylate |
InChI |
InChI=1S/C18H16N2O2S/c1-18(2,3)22-17(21)20-13-6-4-5-7-15(13)23-16-9-8-12(11-19)10-14(16)20/h4-10H,1-3H3 |
InChI Key |
IRFWDEXYUDBNSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


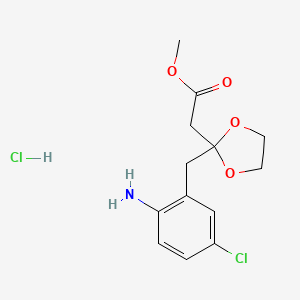
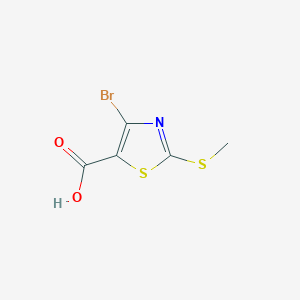


![ethyl (2Z)-2-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate](/img/structure/B14913934.png)
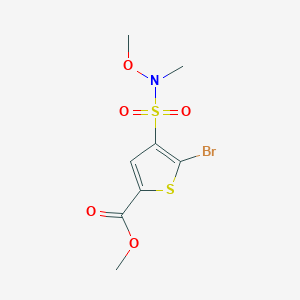
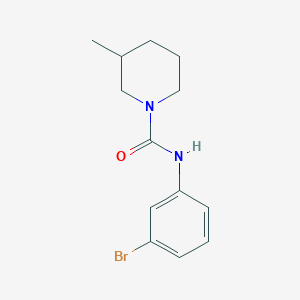
![((1S,2S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14913957.png)
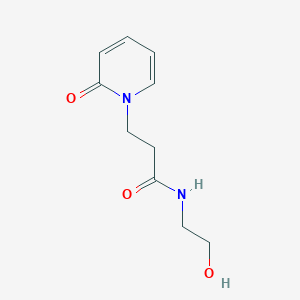

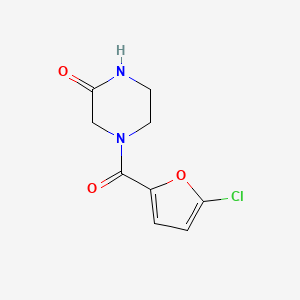
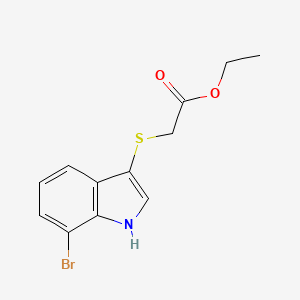

methanone](/img/structure/B14913997.png)
